molecular formula C9H10ClNO2 B3213826 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one CAS No. 1128149-77-8

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one

Cat. No. B3213826
CAS RN: 1128149-77-8
M. Wt: 199.63 g/mol
InChI Key: FPBFXZLYOLUDJK-UHFFFAOYSA-N
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Description

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one, also known as CCMA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. CCMA belongs to the class of pyridinone compounds and has been found to exhibit various biological activities.

Scientific Research Applications

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to protect against neuronal cell death and improve cognitive function.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. In inflammation research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several advantages for lab experiments, including its high purity and stability. However, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one research. In cancer research, further studies are needed to determine the efficacy and safety of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one as a therapeutic agent. In inflammation research, further studies are needed to investigate the potential of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one as an anti-inflammatory agent. In neurodegenerative disorder research, further studies are needed to determine the mechanisms of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one and its potential as a therapeutic agent. Additionally, studies are needed to investigate the potential of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one in other areas such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The synthesis of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one involves the reaction of 3-chloro-4-hydroxypyridin-2(1H)-one with cyclopropylmethanol. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one research, including further studies in cancer, inflammation, and neurodegenerative disorders, as well as in other areas such as cardiovascular disease and metabolic disorders.

properties

IUPAC Name

3-chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-7(12)3-4-11(9(8)13)5-6-1-2-6/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBFXZLYOLUDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=C(C2=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736814
Record name 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one

CAS RN

1128149-77-8
Record name 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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